Androstenone Hydrazone

Descripción general

Descripción

Androstenone Hydrazone is a derivative of Androstenone . It is an impurity of Pregnenolone, which is a steroid hormone involved in the steroidogenesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens . As such, it is a prohormone .

Synthesis Analysis

The synthesis of Androstenone Hydrazone involves the addition of 5 kg of A0 ((3β)-3-hydroxy-5-androstene-17-one) to a four-necked flask, followed by the addition of 2,500 ml of ethanol . Then, 85% hydrazine hydrate (4.34g), barium sulfate (11.3g), and water (350ml) are added under stirring . The reaction is carried out at 20-30°C for 12 hours (overnight) and the starting material is detected by HPLC to less than 1% or unchanged . Water (7.5kg) is then added to stir and crystallize for 2 hours . After rinsing with a mixture of ethanol and water, and then with water, the product is dried at 50°C to yield a white solid (5.2 kg) .

Molecular Structure Analysis

The molecular structure of Androstenone Hydrazone can be analyzed using various spectroscopic techniques . The structure and antioxidant activity of these compounds can be predicted using a developed quantitative structure-activity relationship (QSAR) model for hydrazone antioxidants .

Chemical Reactions Analysis

Hydrazone derivatives have been synthesized by combining suitable aldehydes with four hydrazides . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Physical And Chemical Properties Analysis

Androstenone Hydrazone has a molecular formula of C19H30N2O and a molecular weight of 302.46 . Its physical properties include a melting point of 242-244℃, a boiling point of 462.5±55.0 °C (Predicted), a density of 1.30±0.1 g/cm3 (Predicted), and a pKa of 15.01±0.60 (Predicted) .

Aplicaciones Científicas De Investigación

1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases Androstenone Hydrazone can be used in the synthesis of hydrazones, quinazolines, and Schiff bases . This is achieved by combining suitable aldehydes with four hydrazides . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Chemometric Approach in Reaction Monitoring

The synthesis of hydrazones, quinazolines, and Schiff bases can be monitored using a chemometric approach . This approach provides an insight into the reaction profiles and reaction times .

Biological Activities

Hydrazone chemicals, including Androstenone Hydrazone, have a unique biological action and excellent coordination ability . They have become hot topics in pharmaceutical research due to their potential in cancer treatment .

Cancer Treatment

Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise . They target cell death pathways like apoptosis, necrosis, and autophagy .

Chelating Ability

Hydrazone ligands, which include Androstenone Hydrazone, have evoked more attention due to their chelating ability . They are frequently used in chemistry and biochemistry .

Pharmacological Applications

Due to their ease of synthesis and potential catalytical applications, hydrazones are extensively used in pharmacology .

Safety and Hazards

When handling Androstenone Hydrazone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Mecanismo De Acción

Target of Action

Androstenone Hydrazone is a derivative of Androstenedione . Androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as a precursor to testosterone as well as estrone and estradiol . Therefore, the primary targets of Androstenone Hydrazone are likely to be similar to those of Androstenedione, which include various steroid hormone receptors.

Mode of Action

It is known that androstenedione, from which androstenone hydrazone is derived, is an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . Therefore, it can be inferred that Androstenone Hydrazone might interact with its targets in a similar manner, leading to the production of these hormones.

Biochemical Pathways

Androstenedione, the parent compound of Androstenone Hydrazone, is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These transformations are part of the steroid hormone biosynthesis pathway, which plays a crucial role in the regulation of various physiological processes.

Pharmacokinetics

The pharmacokinetics of androstenedione, its parent compound, have been reviewed It is expected that Androstenone Hydrazone would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Androstenedione

Result of Action

Hydrazone derivatives have been reported to have antinociceptive and anti-inflammatory activities . The hydrazone with the greatest potency significantly reduced nociceptive behavior . Moreover, it was found to block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

Propiedades

IUPAC Name |

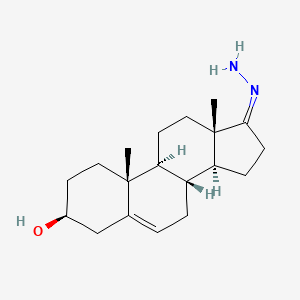

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKFUDDFHUANII-BBNBXUPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androstenone Hydrazone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.